An In-depth Technical Guide to (2-Methoxypyrimidin-4-YL)methanol: Properties, Structure, and Applications
An In-depth Technical Guide to (2-Methoxypyrimidin-4-YL)methanol: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
(2-Methoxypyrimidin-4-YL)methanol , a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry and drug discovery. Its strategic placement of functional groups on the pyrimidine scaffold makes it a versatile precursor for the synthesis of a wide array of complex molecules, most notably in the development of targeted therapies such as kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, offering valuable insights for professionals engaged in pharmaceutical research and development.
Core Chemical and Physical Properties
(2-Methoxypyrimidin-4-YL)methanol, with the CAS Number 38696-25-2 , is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. While some physical properties like boiling point and density are primarily based on predictive models, they provide a useful baseline for experimental design.[1][2]
| Property | Value | Source(s) |
| CAS Number | 38696-25-2 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| IUPAC Name | (2-methoxypyrimidin-4-yl)methanol | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 304.0 ± 34.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.232 ± 0.06 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Molecular Structure and Spectroscopic Profile
The structural framework of (2-Methoxypyrimidin-4-YL)methanol, featuring a pyrimidine ring substituted with a methoxy group at the 2-position and a hydroxymethyl group at the 4-position, is pivotal to its utility in chemical synthesis. The electron-donating methoxy group and the reactive hydroxymethyl group offer multiple avenues for further functionalization.
Caption: Chemical structure of (2-Methoxypyrimidin-4-YL)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methylene protons of the hydroxymethyl group, the methyl protons of the methoxy group, and the hydroxyl proton. The chemical shifts will be influenced by the electronic environment of the pyrimidine ring.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the four unique carbons of the pyrimidine ring, the methyl carbon of the methoxy group, and the methylene carbon of the hydroxymethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of (2-Methoxypyrimidin-4-YL)methanol would be characterized by key absorption bands corresponding to its functional groups. A broad peak in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the aromatic ring and the methyl/methylene groups would appear around 3100-2850 cm⁻¹. Strong C-O stretching bands for the alcohol and the methoxy ether would be observed in the 1250-1000 cm⁻¹ region. Aromatic C=N and C=C stretching vibrations of the pyrimidine ring would be visible in the 1600-1400 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry analysis would confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the molecule would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 141.1.
Synthesis and Reactivity
(2-Methoxypyrimidin-4-YL)methanol is typically synthesized from readily available pyrimidine precursors. A plausible synthetic route involves the reduction of a corresponding carboxylic acid ester or aldehyde at the 4-position of the 2-methoxypyrimidine ring.
Illustrative Synthetic Protocol
While a specific, detailed protocol for the synthesis of (2-Methoxypyrimidin-4-YL)methanol is not widely published in peer-reviewed literature, a general approach based on the synthesis of analogous compounds can be proposed. For instance, the reduction of a methyl or ethyl ester of 2-methoxypyrimidine-4-carboxylic acid using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF) would yield the desired product.
Step-by-Step Methodology:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
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Addition of Ester: Dissolve the 2-methoxypyrimidine-4-carboxylic acid ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
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Isolation: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure (2-Methoxypyrimidin-4-YL)methanol.
Caption: General workflow for the synthesis of (2-Methoxypyrimidin-4-YL)methanol.
Reactivity Profile
The reactivity of (2-Methoxypyrimidin-4-YL)methanol is dictated by its key functional groups:
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Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to a good leaving group (e.g., tosylate or mesylate) or halogenated to facilitate nucleophilic substitution reactions.
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Methoxy Group: The methoxy group at the 2-position of the pyrimidine ring is generally stable but can be cleaved under harsh acidic conditions. It also influences the regioselectivity of electrophilic aromatic substitution on the pyrimidine ring.
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Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can be protonated or alkylated. The ring itself can participate in various coupling reactions, further expanding its synthetic utility.
Applications in Drug Discovery and Development
The primary application of (2-Methoxypyrimidin-4-YL)methanol is as a crucial intermediate in the synthesis of pharmaceutical compounds.[2][3] Its structure is particularly valuable in the development of kinase inhibitors for cancer therapy.[3] The hydroxymethyl group provides a convenient handle for elaboration into more complex side chains that can interact with the active site of target kinases.
Role in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established core structure in a multitude of approved kinase inhibitors. The strategic functionalization of this ring system is critical for achieving high potency and selectivity against specific kinase targets. (2-Methoxypyrimidin-4-YL)methanol serves as a versatile starting material for introducing diversity at the 4-position of the pyrimidine ring, a region often crucial for modulating kinase activity.
For example, the hydroxyl group can be converted to an amine, which can then be coupled with other fragments to build the final inhibitor. This approach has been utilized in the development of inhibitors for various kinases, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.
Caption: Logical workflow for the application of (2-Methoxypyrimidin-4-YL)methanol in kinase inhibitor synthesis.
Fragment-Based Drug Discovery
Due to its favorable solubility and stability properties, (2-Methoxypyrimidin-4-YL)methanol is also employed in fragment-based drug discovery (FBDD).[2] In this approach, small, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Promising fragments are then elaborated or combined to generate more potent lead compounds. The pyrimidine core of (2-Methoxypyrimidin-4-YL)methanol provides a robust scaffold for such fragment evolution.
Handling, Storage, and Stability
(2-Methoxypyrimidin-4-YL)methanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound at 2-8°C to ensure its long-term stability.[2] While generally stable, hydroxymethylpyrimidines can be susceptible to oxidation over time, especially if not stored properly.
Conclusion
(2-Methoxypyrimidin-4-YL)methanol is a valuable and versatile building block in organic synthesis, with a significant role in the development of novel therapeutics. Its well-defined structure and predictable reactivity make it an attractive starting material for medicinal chemists. A thorough understanding of its chemical properties, spectroscopic characteristics, and synthetic applications is essential for its effective utilization in the design and synthesis of next-generation drug candidates, particularly in the ever-evolving field of kinase inhibitor research.
References
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MySkinRecipes. (2-Methoxypyrimidin-4-yl)methanol. Accessed December 30, 2025. [Link]
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20160096848A1 - Selective inhibitors for protein kinases and pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 3. (2-Methoxypyrimidin-4-yl)methanol [myskinrecipes.com]
